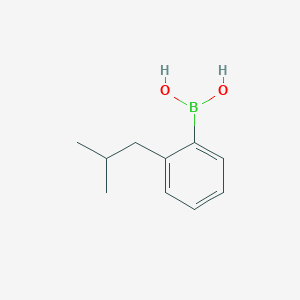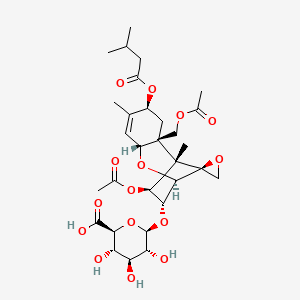
T-2 Toxin Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its high toxicity and can cause a range of adverse effects in humans and animals, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-2 Toxin Glucuronide involves the glucuronidation of T-2 toxin. This can be achieved through biotransformation using enzymes such as UDP-glucuronosyltransferases (UGTs) or through chemical synthesis . In chemical synthesis, T-2 toxin is reacted with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate .
Industrial Production Methods: These systems can be optimized for high yield and purity of the glucuronide product .
Chemical Reactions Analysis
Types of Reactions: T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction . The glucuronide conjugate can be hydrolyzed back to the parent T-2 toxin under acidic or enzymatic conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents . Enzymes such as glucuronidases can also be used to hydrolyze the glucuronide conjugate .
Major Products Formed: The major products formed from the reactions of this compound include the parent T-2 toxin and its various metabolites, such as HT-2 toxin and other hydroxylated derivatives .
Scientific Research Applications
T-2 Toxin Glucuronide has several scientific research applications. It is used as a biomarker for exposure to T-2 toxin in toxicological studies . Researchers study its metabolism, toxicokinetics, and detoxification pathways to understand the toxic effects of T-2 toxin and develop strategies for its mitigation . Additionally, this compound is used in studies investigating the immunotoxicity and neurotoxicity of trichothecene mycotoxins .
Mechanism of Action
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to the parent T-2 toxin, which exerts its toxic effects by inhibiting protein synthesis . T-2 toxin binds to the 60S ribosomal subunit, inhibiting peptidyltransferase activity and leading to the disruption of protein synthesis . This results in cellular apoptosis and other toxic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to T-2 Toxin Glucuronide include other trichothecene mycotoxins such as HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) . These compounds share similar toxicological profiles and mechanisms of action .
Uniqueness: This compound is unique due to its glucuronide conjugation, which is a detoxification pathway that enhances its solubility and excretion from the body . This modification can influence its toxicokinetics and reduce its overall toxicity compared to the parent T-2 toxin .
Properties
Molecular Formula |
C30H42O15 |
|---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-2-(acetyloxymethyl)-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O15/c1-12(2)7-18(33)42-16-9-29(10-39-14(4)31)17(8-13(16)3)43-25-23(24(41-15(5)32)28(29,6)30(25)11-40-30)45-27-21(36)19(34)20(35)22(44-27)26(37)38/h8,12,16-17,19-25,27,34-36H,7,9-11H2,1-6H3,(H,37,38)/t16-,17+,19-,20-,21+,22-,23+,24+,25+,27-,28+,29+,30-/m0/s1 |
InChI Key |
PGCYSYUZXXMCEY-YYKCUTLBSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


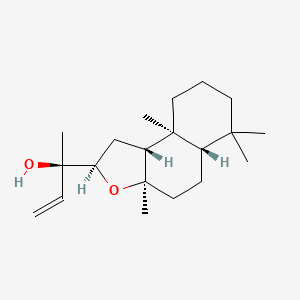
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)

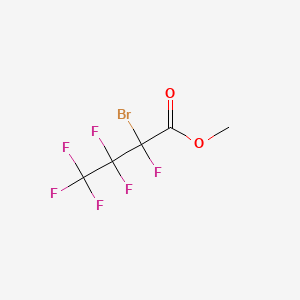
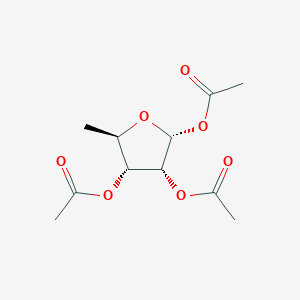
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
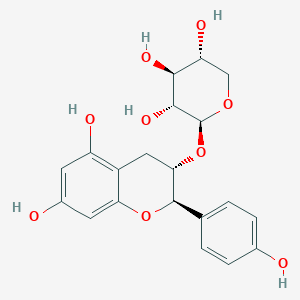
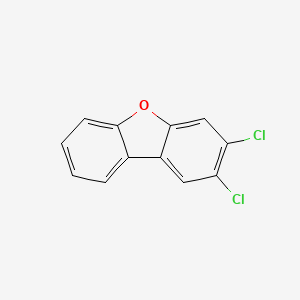
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


